2-Fluoro-5-methylaniline

Catalog No.
S706984
CAS No.
452-84-6
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-methylaniline

CAS Number

452-84-6

Product Name

2-Fluoro-5-methylaniline

IUPAC Name

2-fluoro-5-methylaniline

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3

InChI Key

QZUXMXZNVAJNSE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)N

Canonical SMILES

CC1=CC(=C(C=C1)F)N

Synthesis and Characterization:

2-Fluoro-5-methylaniline, also known as 6-Fluoro-m-toluidine, is an aromatic amine compound with the chemical formula C7H8FN. Its synthesis has been described in various scientific publications, often as an intermediate or precursor to other functional molecules. For instance, one study details its preparation through the diazotization of 2-fluoro-5-nitrotoluene followed by reduction with tin chloride [].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of 2-Fluoro-5-methylaniline itself, its structural similarity to other aromatic amines suggests potential uses in various research areas:

  • Medicinal Chemistry: Aromatic amines are a diverse class of compounds with a wide range of biological activities. 2-Fluoro-5-methylaniline could be explored for its potential as a lead compound in drug discovery, particularly due to the presence of the fluorine atom which can influence the molecule's interaction with biological targets [].
  • Material Science: Aromatic amines are used in the synthesis of various polymers and functional materials. 2-Fluoro-5-methylaniline could be investigated for its potential role in the development of new materials with specific properties, such as conductivity or thermal stability [].
  • Organic Chemistry: Aromatic amines are valuable building blocks in organic synthesis. 2-Fluoro-5-methylaniline could be employed as a reactant or intermediate in the preparation of more complex molecules with desired functionalities [].

2-Fluoro-5-methylaniline is an organic compound with the molecular formula C7H8FNC_7H_8FN and a molecular weight of approximately 125.14 g/mol. It is classified as an aromatic amine, featuring a fluorine atom and a methyl group attached to an aniline structure. The compound is identified by its IUPAC name, 2-fluoro-5-methylaniline, and is known for its potential applications in various chemical syntheses and biological studies .

  • Electrophilic Aromatic Substitution: The presence of the fluorine atom and the methyl group allows for electrophilic substitution reactions, where other substituents can be introduced onto the aromatic ring.
  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles to form new compounds.
  • Oxidation and Reduction: This compound can undergo oxidation reactions to form nitroso or nitro derivatives, while reduction can convert it into various amines .

The biological activity of 2-fluoro-5-methylaniline has been studied in various contexts. It has been noted to exhibit toxicity when ingested or inhaled, causing skin irritation and acute toxicity effects . Its derivatives may also have pharmacological relevance, particularly in studies focused on enzyme interactions and metabolic pathways.

The synthesis of 2-fluoro-5-methylaniline can be achieved through several methods:

  • Direct Fluorination: This involves the introduction of a fluorine atom into the 2-position of methylaniline using fluorinating agents.
  • Nitration followed by Reduction: Nitration of 5-methylaniline followed by reduction can yield the desired fluorinated product.
  • Friedel-Crafts Reaction: Utilizing a Friedel-Crafts acylation followed by subsequent reactions can also produce this compound .

2-Fluoro-5-methylaniline finds applications in:

  • Chemical Synthesis: It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
  • Research: The compound is used in biological studies to explore its interaction with enzymes and other biomolecules.
  • Material Science: It may be incorporated into polymers or other materials for enhanced properties .

Studies on the interactions of 2-fluoro-5-methylaniline typically focus on its biochemical pathways and potential enzyme inhibition. Its derivatives are often investigated for their effects on various biological systems, including their role as inhibitors or activators in metabolic processes. Understanding these interactions is crucial for developing compounds with specific therapeutic effects .

Several compounds share structural similarities with 2-fluoro-5-methylaniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-FluoroanilineC6H6FNFluorine at the meta position; less steric hindrance.
4-FluoroanilineC6H6FNFluorine at the para position; different reactivity.
2-Methyl-4-fluoroanilineC7H8FNMethyl group at the 2-position; similar reactivity but different properties due to position change.
3-Methyl-2-fluoroanilineC7H8FNMethyl group at the 3-position; alters electronic properties significantly.

The uniqueness of 2-fluoro-5-methylaniline lies in its specific arrangement of substituents that influence its chemical reactivity and biological activity compared to these similar compounds.

Systematic Nomenclature and Molecular Identity

The IUPAC name for this compound is 2-fluoro-5-methylaniline, derived from the parent structure aniline (C₆H₅NH₂). The numbering prioritizes the amino group at position 1, with the fluorine and methyl substituents occupying positions 2 and 5, respectively. Alternative names include 3-amino-4-fluorotoluene and 6-fluoro-m-toluidine, reflecting different numbering conventions for the toluene backbone.

PropertyValueSource
Molecular FormulaC₇H₈FN
Molecular Weight125.15 g/mol
CAS Registry Number452-84-6
Physical StateLiquid at 20°C
Boiling Point90°C (17 mmHg)
Flash Point82°C
Refractive Index1.53–1.54

Historical Development in Heterocyclic Amine Research

The study of fluorinated aromatic amines evolved from early work on aniline derivatives. Key milestones include:

  • Synthetic Dye Revolution: The discovery of mauveine by William Henry Perkin in 1856 highlighted aniline’s role in industrial chemistry.
  • Fluorinated Analogues: Fluorine’s introduction into aromatic systems gained traction in the 20th century, driven by its ability to modulate electronic properties. The compound’s synthesis likely emerged from methods like nitrobenzene reduction or coupling reactions.
  • Thermochemical Studies: Recent G3MP2/B3LYP calculations and experimental combustion calorimetry clarified fluoromethylaniline isomers’ enthalpies of formation, aiding predictive modeling in synthesis.

Positional Isomerism in Fluoro-Methylaniline Derivatives

The fluorine and methyl groups’ positions on the benzene ring yield multiple isomers with distinct properties:

IsomerCAS NumberStructureKey Properties
2-Fluoro-5-methylaniline452-84-6Fluoro (C2), Methyl (C5), NH₂ (C1)Boiling Point: 90°C (17 mmHg)
4-Fluoro-3-methylaniline452-69-7Fluoro (C4), Methyl (C3), NH₂ (C1)Boiling Point: 205°C
3-Fluoro-o-toluidine443-86-7Fluoro (C3), Methyl (C2), NH₂ (C1)Boiling Point: 205°C
5-Fluoro-o-toluidine367-29-3Fluoro (C5), Methyl (C2), NH₂ (C1)Boiling Point: 98–100°C (15 mmHg)

Thermodynamic Comparison:

  • Enthalpy of Formation (ΔfH°):
    • 2-Fluoro-5-methylaniline: −136.54 kJ/mol (gas phase)
    • 4-Fluoro-3-methylaniline: −137.1 kJ/mol (gas phase)
  • Enthalpy of Vaporization (ΔvapH°):
    • 2-Fluoro-5-methylaniline: 56.90 kJ/mol

2-Fluoro-5-methylaniline (molecular formula C₇H₈FN) possesses a complex molecular architecture that significantly influences its physicochemical properties [1] [2] [3]. The compound exhibits a molecular weight of 125.15 grams per mole and is characterized by the Chemical Abstracts Service registry number 452-84-6 [1] [3] [4]. The International Union of Pure and Applied Chemistry designation for this compound is 2-fluoro-5-methylaniline, reflecting its systematic nomenclature based on the substitution pattern of the parent aniline molecule [3] [4].

The molecular geometry of 2-fluoro-5-methylaniline demonstrates significant structural characteristics derived from computational chemistry investigations [5] [6]. The aromatic benzene ring exhibits distortion from the ideal hexagonal geometry due to the electronic and steric effects introduced by the fluorine and methyl substituents [5] [6]. The carbon-nitrogen bond length connecting the aromatic ring to the amino group typically ranges from 1.39 to 1.41 angstroms, consistent with values observed in other aniline derivatives [5] [6]. The carbon-fluorine bond demonstrates characteristic dimensions of approximately 1.34 to 1.36 angstroms, reflecting the strong electronegativity of the fluorine atom [7] [6].

Geometric ParameterTypical ValueReference
Molecular Weight (g/mol)125.15 [1] [3] [4]
C-N bond length (Å)1.39-1.41 [5] [6]
C-F bond length (Å)1.34-1.36 [7] [6]
C-C bond lengths (Å)1.38-1.40 [5] [6]
Ring distortionSlight deviation from hexagon [5] [6]

The amino group nitrogen atom exhibits slight out-of-plane displacement relative to the aromatic ring, with torsional angles approaching approximately 177 degrees [5] [6]. This geometric feature represents a common characteristic observed across aniline derivative compounds and results from asymmetric interactions between the amino functional group and the benzene ring electron system [5] [6]. The planarity of the aromatic system remains largely preserved despite the presence of substituents, maintaining the characteristic aromatic electronic delocalization [5] [6].

Thermodynamic Parameters: Boiling Point, Melting Behavior, and Phase Transitions

The thermodynamic properties of 2-fluoro-5-methylaniline reveal distinctive characteristics that reflect the molecular structure and intermolecular interactions [1] [4] [8]. The compound demonstrates a boiling point range of 80-86 degrees Celsius under reduced pressure conditions of 11 millimeters of mercury, with alternative literature reporting 90 degrees Celsius at 17 millimeters of mercury [1] [4] [8]. These values indicate the significant influence of pressure on the vapor-liquid equilibrium behavior of this aromatic amine compound [8] [9].

The density of 2-fluoro-5-methylaniline measures 1.109 grams per milliliter at 25 degrees Celsius, indicating that the compound is denser than water [1] [4]. This density value reflects the molecular packing efficiency and the presence of the electronegative fluorine atom within the molecular structure [1] [4]. The refractive index demonstrates a value of 1.533 at 20 degrees Celsius, providing insight into the optical properties and molecular polarizability of the compound [4] [8].

Thermodynamic PropertyValuePressure/Temperature ConditionsReference
Boiling Point80-86°C11 mmHg [1] [4]
Boiling Point90°C17 mmHg [8]
Density1.109 g/mL25°C [1] [4]
Refractive Index1.53320°C [4] [8]
Flash Point81-82°CAtmospheric pressure [8] [9]
Physical StateLiquid20°C [3] [4]

The flash point of 2-fluoro-5-methylaniline occurs at 81-82 degrees Celsius, representing the minimum temperature at which the compound produces sufficient vapor to form an ignitable mixture with air [8] [9]. This parameter demonstrates considerable importance for handling and storage considerations in laboratory and industrial applications [8] [9]. The compound exists as a liquid at ambient temperature conditions, exhibiting characteristic coloration ranging from clear yellow to brown depending on purity and storage conditions [1] [4].

The phase transition behavior of 2-fluoro-5-methylaniline follows patterns typical of substituted aniline compounds, with the liquid phase being stable across a broad temperature range under atmospheric conditions [1] [4] [8]. The absence of reported melting point data in the available literature suggests either a very low melting point or challenges in crystallization due to the molecular structure and intermolecular interactions [10].

Spectroscopic Fingerprints: UV-Vis Absorption Characteristics

The ultraviolet-visible absorption characteristics of 2-fluoro-5-methylaniline provide distinctive spectroscopic fingerprints that enable identification and quantitative analysis [11] [12] [13]. The compound exhibits characteristic absorption features in the ultraviolet region, primarily attributed to electronic transitions within the aromatic chromophore system [12] [13]. The presence of both fluorine and methyl substituents on the aniline framework significantly influences the electronic absorption properties through inductive and mesomeric effects [12] [13].

The electronic transitions observed in 2-fluoro-5-methylaniline arise from pi-to-pi-star transitions characteristic of aromatic amine compounds [12] [13]. The amino group acts as an electron-donating substituent, extending the conjugation and resulting in bathochromic shifts compared to unsubstituted benzene [12] [13]. The fluorine substituent introduces opposing electronic effects, contributing to hypsochromic shifts due to its strong electronegativity and electron-withdrawing inductive effect [12] [13].

Experimental investigations of fluoroaniline derivatives demonstrate absorption maxima typically occurring in the wavelength range of 200-400 nanometers [12] [14]. The specific absorption characteristics of 2-fluoro-5-methylaniline reflect the combined influence of both substituents on the aromatic electron system [12] [14]. The intensity and position of absorption bands provide valuable information regarding the electronic structure and can be utilized for quantitative determination in solution [12] [15].

Spectroscopic ParameterCharacteristic RangeOriginReference
UV-Vis Absorption200-400 nmπ-π* transitions [12] [14]
Electronic TransitionsAromatic chromophoreConjugated system [12] [13]
Substituent EffectsBathochromic/HypsochromicNH₂ donor, F acceptor [12] [13]
Analytical ApplicationsQuantitative analysisBeer-Lambert law [12] [15]

The spectroscopic behavior of 2-fluoro-5-methylaniline demonstrates sensitivity to solvent effects, with polar solvents typically inducing shifts in absorption maxima due to differential solvation of ground and excited states [11] [15]. These solvatochromic effects provide additional information regarding the electronic structure and can be exploited for analytical applications [11] [15]. The compound exhibits characteristic fluorescence properties typical of aromatic amine systems, although specific emission data requires further experimental investigation [12] [13].

Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 125, corresponding to the molecular weight of the compound [2] [16]. Fragmentation patterns provide structural information through characteristic ion fragments resulting from the loss of functional groups and aromatic ring cleavage [2] [16]. These spectroscopic fingerprints serve as valuable tools for compound identification and purity assessment in analytical applications [2] [16].

Solubility Profile and Partition Coefficients (LogP)

The solubility characteristics of 2-fluoro-5-methylaniline reflect the amphiphilic nature of the compound, containing both hydrophilic amino functionality and lipophilic aromatic character [17] [18] [10]. The compound demonstrates limited miscibility with water, exhibiting behavior typical of substituted aniline derivatives [10] [19]. The aqueous solubility is significantly influenced by the electronic effects of the fluorine substituent, which reduces the basicity of the amino group compared to unsubstituted aniline [17] [18].

In organic solvent systems, 2-fluoro-5-methylaniline exhibits enhanced solubility characteristics [19] [20]. The compound shows slight solubility in chloroform and methanol, reflecting the balance between polar and nonpolar interactions [19]. The presence of the fluorine atom increases the dipole moment of the molecule, enhancing interactions with polar solvents while maintaining sufficient lipophilicity for organic phase partitioning [18] [20].

Solvent SystemSolubility BehaviorInteraction TypeReference
WaterPartly miscible/LimitedHydrogen bonding [10] [19]
Organic solventsGood solubilityVan der Waals forces [19] [20]
ChloroformSlightly solubleDipole interactions [19]
MethanolSlightly solubleHydrogen bonding [19]

The partition coefficient (LogP) represents a critical parameter for understanding the distribution behavior of 2-fluoro-5-methylaniline between aqueous and organic phases [18] [21] [22]. Related fluoroaniline compounds demonstrate LogP values in the range of 1.85 to 2.14, indicating moderate lipophilicity [18] [21]. The specific LogP value for 2-fluoro-5-methylaniline reflects the combined influence of the fluorine and methyl substituents on the overall molecular polarity [18] [21].

The solubility profile demonstrates temperature dependence, with increased solubility observed at elevated temperatures in both aqueous and organic systems [10] [19]. This behavior follows typical thermodynamic principles for organic compounds, where increased thermal energy facilitates molecular dissolution processes [10] [19]. The compound exhibits density greater than water, resulting in phase separation behavior where the organic compound forms the lower layer in aqueous mixtures [10] [19].

Partitioning behavior between different solvent systems provides valuable information for extraction and purification processes [22] [20]. The amphiphilic character of 2-fluoro-5-methylaniline enables selective extraction using appropriately chosen solvent combinations, facilitating analytical and preparative applications [22] [20]. These solubility characteristics influence bioavailability and pharmacokinetic parameters in biological systems, although such applications fall outside the scope of this chemical characterization [18] [21].

Acid-Base Behavior: pKa Determination and Protonation Sites

The acid-base properties of 2-fluoro-5-methylaniline demonstrate characteristic behavior typical of substituted aniline derivatives, with the amino group serving as the primary basic site [1] [23] [24]. Computational predictions indicate a pKa value of 3.33 ± 0.10, representing significantly reduced basicity compared to unsubstituted aniline due to the electron-withdrawing effects of the fluorine substituent [1] [23]. This pKa value positions 2-fluoro-5-methylaniline as a weak base under physiological conditions [1] [23].

The protonation behavior occurs predominantly at the amino nitrogen atom, following the standard mechanism observed in aromatic amine compounds [23] [24] [14]. The fluorine substituent exerts a strong inductive effect that withdraws electron density from the aromatic ring system, thereby reducing the electron density at the amino nitrogen and decreasing its basicity [23] [24]. The methyl group provides a modest electron-donating effect that partially counteracts the fluorine influence, resulting in intermediate basicity values [23] [24].

Acid-Base ParameterValueEffectReference
pKa (predicted)3.33 ± 0.10Weak base character [1] [23]
Protonation siteAmino nitrogenPrimary basic center [23] [24]
Fluorine effectElectron withdrawalDecreased basicity [23] [24]
Methyl effectElectron donationModest base enhancement [23] [24]

The position of the fluorine substituent at the ortho position relative to the amino group maximizes the inductive effect through the aromatic ring system [23] [24] [14]. This substitution pattern results in greater basicity reduction compared to meta or para fluorine positioning [23] [24]. The proximity of the electronegative fluorine atom creates a local electrostatic environment that further destabilizes the protonated ammonium form [23] [24].

Experimental determination of pKa values for fluoroaniline derivatives demonstrates the significant impact of halogen substitution on acid-base equilibria [23] [14] [25]. Comparative studies with 4-fluoroaniline, which exhibits a pKa of 4.65, illustrate the positional dependence of substituent effects on basicity [14] [25]. The reduced pKa of 2-fluoro-5-methylaniline compared to the para-substituted analog reflects the enhanced inductive effect in the ortho position [23] [14].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.64%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

452-84-6

Wikipedia

2-Fluoro-5-methylaniline

Dates

Modify: 2023-08-15

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